2-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine
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Description
Scientific Research Applications
Synthesis and Derivatives
The compound 2-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine is primarily explored in the context of synthesizing new compounds and evaluating their properties. For instance, the synthesis and antioxidant evaluation of new pyrazolopyridine derivatives have been investigated, where 4,6‐Dimethyl‐1H‐pyrazolo[3,4‐b]pyridine‐3‐amine was used as a key intermediate for synthesizing various derivatives. These compounds showed promising antioxidant activities, with some having the ability to protect DNA from damage induced by bleomycin (Gouda, 2012).
Chelating Agents and Transformations
The compound has also been studied in the synthesis of pyrazole‐containing chelating agents, demonstrating significant yields and the potential for binding various metals (Driessen, 2010). Furthermore, it's involved in transformations leading to the formation of various heterocycles, indicating its versatility in synthesizing structurally diverse compounds (Stanovnik, Bevk, Golič, Golobič, Svete, 2005).
Structural Characterization and Utility in Heterocyclic Synthesis
The structural characterization of related compounds, such as polymorphs of 1-(4-methylpyridin-2-yl)thiourea and derived 2-aminothiazoles, has been reported. These studies provide insight into the molecular and crystal structures, which are essential for understanding the material's properties and potential applications (Böck, Beuchel, Goddard, Imming, Seidel, 2020). The utility of enaminonitriles in heterocyclic synthesis, including the synthesis of new pyrazole, pyridine, and pyrimidine derivatives, highlights the compound's role in generating a wide range of biologically active molecules (Fadda, Etman, El-Seidy, Elattar, 2012).
Supramolecular Reagents and Functional Modification
The compound has been explored in the context of synthesizing bifunctional supramolecular reagents, demonstrating its potential in creating complex molecular architectures with specific hydrogen-bonding motifs. This aspect is crucial for developing materials with tailored properties (Aakeröy, Schultheiss, Desper, Moore, 2007). Additionally, the functional modification of hydrogels through condensation reactions with amine compounds, including derivatives of the compound , suggests its applicability in creating materials with enhanced thermal stability and specific biological activities (Aly, El-Mohdy, 2015).
Properties
IUPAC Name |
2-(3,5-dimethylpyrazol-1-yl)-N-(4-ethoxyphenyl)-6-methylpyrimidin-4-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O/c1-5-24-16-8-6-15(7-9-16)20-17-11-12(2)19-18(21-17)23-14(4)10-13(3)22-23/h6-11H,5H2,1-4H3,(H,19,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XKJYQGQMUPMJPB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)NC2=NC(=NC(=C2)C)N3C(=CC(=N3)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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